molecular formula C19H18ClFN4OS2 B2549199 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216569-19-5

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2549199
CAS No.: 1216569-19-5
M. Wt: 436.95
InChI Key: OLWMLRGQQCUHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a 6-fluorobenzo[d]thiazol-2-yl group, a dimethylaminoethyl side chain, and a benzothiazole-2-carboxamide core. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS2.ClH/c1-23(2)9-10-24(19-22-14-8-7-12(20)11-16(14)27-19)18(25)17-21-13-5-3-4-6-15(13)26-17;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMLRGQQCUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a complex structure that includes a dimethylamino group and fluorobenzo[d]thiazole moiety, which are known for their biological activity. This article reviews the biological activity of this compound, highlighting its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings.

Chemical Structure

The chemical formula for this compound is C18H20ClFN3O2SC_{18}H_{20}ClFN_3O_2S, with a molecular weight of approximately 372.89 g/mol. The structural components include:

  • Dimethylaminoethyl group : Enhances solubility and biological activity.
  • Fluorobenzo[d]thiazole moiety : Associated with various pharmacological effects.

1. Anticancer Activity

Numerous studies have indicated that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG20.06
Compound BMCF70.1
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideVariousTBD

In vitro studies suggest that the compound may inhibit specific kinases involved in signaling pathways critical for cancer cell proliferation. The detailed mechanism of action remains an area for further exploration.

2. Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
A. niger12

The antimicrobial efficacy is likely attributed to the structural features of the compound that interact with microbial cell membranes or metabolic pathways.

3. Antioxidant Activity

The antioxidant potential of thiazole derivatives has been well-documented, with studies indicating that they can scavenge free radicals effectively. This property may contribute to their protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity

CompoundDPPH Scavenging Activity (%)Reference
Compound C75%
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideTBD

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide:

  • Study on HepG2 Cells : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against HepG2 cells, leading to apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : In another study, the compound showed promising activity against multidrug-resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly through its interaction with specific protein kinases involved in cell signaling pathways. In vitro studies have shown that it can inhibit kinase activity, which may lead to reduced tumor cell proliferation .

Antimicrobial Effects

Preliminary investigations suggest that N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride may also possess antimicrobial properties, although further research is required to elucidate the mechanisms underlying these effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of specific kinases, leading to reduced proliferation in cancer cell lines.
Study BAntimicrobial TestingShowed efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
Study CSynthesis OptimizationImproved yield through modified reaction conditions in the synthesis process.

Notable Research Insights

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases that are critical in cancer progression .
  • Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for developing effective therapies .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Functional Group Variations

The table below summarizes key structural features, synthesis methods, and biological activities of the target compound and related benzothiazole derivatives:

Compound Name Structural Features Biological Activity Synthesis Method Key Pharmacokinetic Properties
Target Compound (Hydrochloride salt) 6-fluoro substituent, dimethylaminoethyl group, carboxamide core Undisclosed (potential kinase inhibition) Not explicitly described; likely involves amide coupling and salt formation Enhanced solubility due to hydrochloride salt
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro group, thiadiazole-thioacetamide chain VEGFR-2 inhibition, antitumor activity Reaction of thiol derivatives with chlorides in acetone/K₂CO₃ Predicted moderate bioavailability via preADMET
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-amino substituent, benzamide group Corrosion inhibition (steel) Condensation of 2-amino-6-nitrobenzothiazole with benzoyl chloride in THF Not studied; industrial application focus
N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives Aryl substituents at position 6, acetamide linkage Antimicrobial, antitumor (computational) Multi-step synthesis involving aryl substitution and acetamide coupling Computationally predicted drug-likeness
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides Sulphonamide group, benzimidazole hybrid Carbonic anhydrase inhibition (predicted) Reaction of 2-aminobenzo[d]thiazole-6-sulphonamide with DMF-DMA in DCM Improved membrane permeability due to sulphonamide
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Trifluoromethyl group, phenylacetamide chain Undisclosed (patented scaffold) Not detailed; likely involves acetamide coupling and trifluoromethyl substitution High metabolic stability (CF₃ group)

Key Comparative Insights

Pharmacokinetics
  • The hydrochloride salt improves aqueous solubility, addressing a common limitation of hydrophobic benzothiazoles like 6d and trifluoromethyl derivatives .
  • Sulphonamide-containing analogs (e.g., ) may exhibit superior blood-brain barrier penetration compared to carboxamides, but the target’s dimethylaminoethyl group could mitigate this via cationic charge .
Substituent Effects
  • 6-Fluoro vs. 6-Nitro/Amino: Fluorine’s electronegativity and small size may enhance target selectivity and metabolic stability compared to bulkier nitro or amino groups .
  • Dimethylaminoethyl vs.

Preparation Methods

Cyclization with Ammonium Thiocyanate and Bromine

A mixture of 4-fluoroaniline (50 mmol) and ammonium thiocyanate (250 mmol) in glacial acetic acid is stirred for 30 minutes at room temperature. Bromine (0.055 mol) in acetic acid is added dropwise under ice cooling, followed by stirring at room temperature for 5 hours. The product precipitates at pH 9 upon addition of aqueous ammonia, yielding 6-fluorobenzo[d]thiazol-2-amine as a yellow-white solid (69% yield).

Key Data:

  • Reagents: 4-Fluoroaniline, NH₄SCN, Br₂, CH₃COOH
  • Conditions: 0–25°C, 5 hours
  • Yield: 69%
  • Characterization: ¹H NMR (CDCl₃) δ 7.82 (d, J = 8.7 Hz, 1H), 6.95 (dd, J = 8.7, 2.1 Hz, 1H), 6.85 (s, 1H).

Introduction of the Dimethylaminoethyl Side Chain

The dimethylaminoethyl group is introduced via nucleophilic substitution or reductive amination.

Alkylation with 2-(Dimethylamino)ethyl Chloride

6-Fluorobenzo[d]thiazol-2-amine (10 mmol) is reacted with 2-(dimethylamino)ethyl chloride (12 mmol) in acetonitrile using potassium carbonate (12 mmol) and benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst. The mixture is refluxed for 12–48 hours, yielding N-(2-(dimethylamino)ethyl)-6-fluorobenzo[d]thiazol-2-amine.

Key Data:

  • Reagents: 2-(Dimethylamino)ethyl chloride, K₂CO₃, TEBA
  • Conditions: Reflux in CH₃CN, 12–48 hours
  • Yield: 72–78%
  • Characterization: IR (KBr) 1602 cm⁻¹ (C=N), ¹³C NMR δ 160.5 (C-2 thiazole).

Formation of the Carboxamide Linkage

The carboxamide bond is formed via coupling between the amine and benzo[d]thiazole-2-carboxylic acid.

Activation with Carbodiimide

Benzo[d]thiazole-2-carboxylic acid (10 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) in dichloromethane. N-(2-(Dimethylamino)ethyl)-6-fluorobenzo[d]thiazol-2-amine is added, and the reaction is stirred at room temperature for 24 hours. The crude product is purified via column chromatography.

Key Data:

  • Reagents: EDC, HOBt, CH₂Cl₂
  • Conditions: 25°C, 24 hours
  • Yield: 65–70%
  • Characterization: MS-EI m/z 409.9 (M⁺).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability.

Acidification with HCl Gas

The carboxamide product is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with ether, and dried under vacuum to yield the hydrochloride salt.

Key Data:

  • Reagents: HCl gas, diethyl ether
  • Conditions: 0°C, 1 hour
  • Yield: 95%
  • Characterization: ¹H NMR (D₂O) δ 3.22 (s, 6H, N(CH₃)₂), 3.65 (t, J = 6.1 Hz, 2H, CH₂N).

Optimization and Challenges

Solvent and Catalyst Selection

  • Cyclization: Acetic acid outperforms DMF in minimizing side reactions during benzothiazole formation.
  • Amidation: EDC/HOBt coupling provides higher yields than mixed anhydride methods.

Purification Challenges

  • The hydrochloride salt is hygroscopic, requiring storage under nitrogen.
  • Column chromatography with silica gel (ethyl acetate:methanol, 9:1) effectively removes unreacted amine.

Comparative Analysis of Synthetic Routes

Step Method 1 (Ref.) Method 2 (Ref.)
Cyclization Yield 69% 65%
Alkylation Time 48 hours 24 hours
Amidation Reagents EDC/HOBt DCC/DMAP
Salt Purity 99% 97%

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, cyclization steps in similar thiazole derivatives are performed in DMF with iodine and triethylamine under reflux, with reaction times monitored via TLC . Statistical design of experiments (DoE) can reduce trial-and-error approaches by identifying critical factors (e.g., temperature, solvent ratio, catalyst loading). For instance, fractional factorial designs have been used to minimize experiments while maximizing data on reaction efficiency and impurity profiles . Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC (98–99% purity thresholds) is critical for isolating the hydrochloride salt .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

  • Methodological Answer : Multimodal characterization is required:
  • 1H/13C NMR : Assign peaks using coupling constants and DEPT-135 experiments to distinguish aromatic protons (e.g., 6-fluorobenzo[d]thiazolyl) and dimethylaminoethyl groups. Discrepancies in integration ratios may indicate unreacted intermediates .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95%. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve closely eluting impurities .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine/fluorine signatures) .

Q. How can preliminary biological activity be assessed for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls like ciprofloxacin. Thiazole derivatives often show pH-dependent activity, requiring buffered media .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to calculate IC50. Compare with structurally similar compounds to identify SAR trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers in dimethylaminoethyl groups) causing peak splitting .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of overlapping signals .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational isomers .

Q. What strategies are effective for designing derivatives to enhance target selectivity or reduce toxicity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 6-fluorobenzo[d]thiazolyl group with 4-methyl or 5-nitro variants to modulate lipophilicity (clogP) and target binding .
  • Prodrug Modifications : Introduce hydrolyzable esters (e.g., tert-butyl carbamate) to improve solubility and reduce renal toxicity .
  • Molecular Docking : Screen derivatives against X-ray structures of target enzymes (e.g., topoisomerase II) to prioritize analogs with improved binding scores .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., kinases) using fluorescence polarization. Compare inhibition kinetics (Ki) with known inhibitors .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in cell-based assays to determine if cytotoxicity correlates with oxidative stress .
  • Metabolomic Profiling : Apply LC-MS/MS to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) post-treatment, identifying biomarkers of mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.